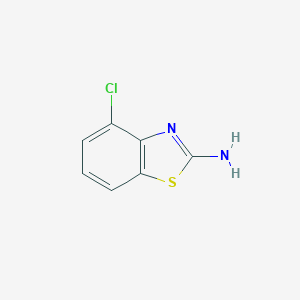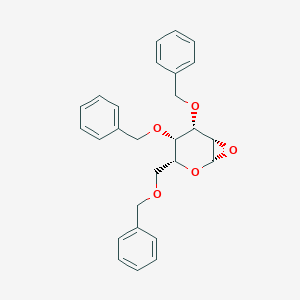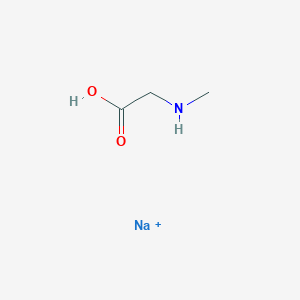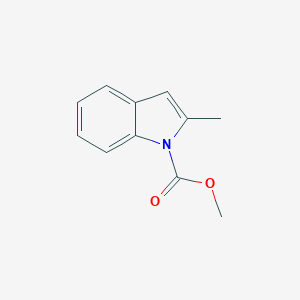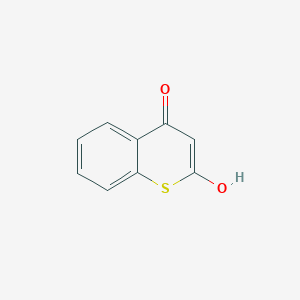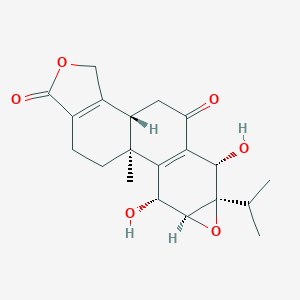
Tripdioltonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripdioltonide is a natural product derived from the plant Tripterygium wilfordii Hook F, also known as thunder god vine. It has been used in traditional Chinese medicine for centuries to treat various inflammatory and autoimmune diseases. In recent years, tripdioltonide has gained attention in the scientific community for its potential therapeutic applications in treating cancer, autoimmune diseases, and inflammation.
Mecanismo De Acción
The mechanism of action of tripdioltonide is not fully understood, but it is believed to act through several pathways. One of the main pathways is through the inhibition of NF-κB, a transcription factor that plays a crucial role in regulating inflammation and immune responses. Tripdioltonide has also been shown to inhibit the activation of T cells, which are involved in the immune response. Additionally, tripdioltonide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Tripdioltonide has been shown to have several biochemical and physiological effects on the body. It has been demonstrated to reduce inflammation by inhibiting the production of cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to suppress the immune response by inhibiting the activation of T cells. Additionally, tripdioltonide has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tripdioltonide in lab experiments is its potent anti-inflammatory and immunosuppressive properties. This makes it an ideal candidate for studying the immune response and inflammation in various diseases. Additionally, tripdioltonide has been shown to induce apoptosis in cancer cells, making it a promising candidate for studying the mechanisms of cancer cell death.
One of the main limitations of tripdioltonide in lab experiments is its potential toxicity. It has been shown to be toxic to certain cells at high concentrations, which can limit its use in certain experiments. Additionally, the complex synthesis process of tripdioltonide can make it difficult and expensive to obtain for lab experiments.
Direcciones Futuras
There are several potential future directions for the study of tripdioltonide. One area of research is the development of novel tripdioltonide derivatives with improved efficacy and reduced toxicity. Another area of research is the study of tripdioltonide in combination with other drugs to enhance its therapeutic effects. Additionally, the potential use of tripdioltonide in treating other diseases, such as Alzheimer's disease and diabetes, is an area of active research.
Métodos De Síntesis
The synthesis of tripdioltonide is a complex process that involves several steps. The first step involves the extraction of the active ingredient from the plant Tripterygium wilfordii Hook F. This is followed by purification and isolation of the compound using various chromatographic techniques. The final step involves the chemical synthesis of tripdioltonide using organic synthesis methods.
Aplicaciones Científicas De Investigación
Tripdioltonide has been extensively studied for its potential therapeutic applications in various diseases. Research has shown that tripdioltonide exhibits potent anti-inflammatory, immunosuppressive, and antitumor properties. It has been demonstrated to be effective in treating several autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.
Propiedades
Número CAS |
149183-67-5 |
|---|---|
Nombre del producto |
Tripdioltonide |
Fórmula molecular |
C20H24O6 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(1S,3R,4S,6R,7S,11R)-3,7-dihydroxy-1-methyl-6-propan-2-yl-5,14-dioxapentacyclo[9.7.0.02,8.04,6.012,16]octadeca-2(8),12(16)-diene-9,15-dione |
InChI |
InChI=1S/C20H24O6/c1-8(2)20-16(23)13-12(21)6-11-10-7-25-18(24)9(10)4-5-19(11,3)14(13)15(22)17(20)26-20/h8,11,15-17,22-23H,4-7H2,1-3H3/t11-,15+,16-,17-,19-,20+/m0/s1 |
Clave InChI |
OJOZVNYJCMKPSU-BXCTWWAJSA-N |
SMILES isomérico |
CC(C)[C@@]12[C@@H](O1)[C@@H](C3=C([C@@H]2O)C(=O)C[C@@H]4[C@@]3(CCC5=C4COC5=O)C)O |
SMILES |
CC(C)C12C(O1)C(C3=C(C2O)C(=O)CC4C3(CCC5=C4COC5=O)C)O |
SMILES canónico |
CC(C)C12C(O1)C(C3=C(C2O)C(=O)CC4C3(CCC5=C4COC5=O)C)O |
Otros números CAS |
149183-67-5 |
Sinónimos |
tripdioltonide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



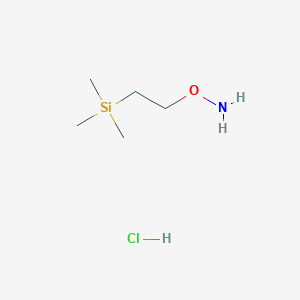
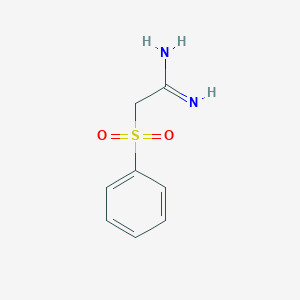
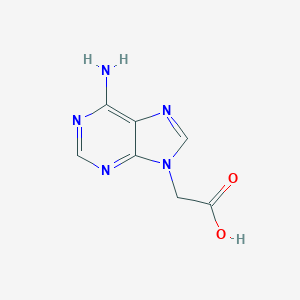
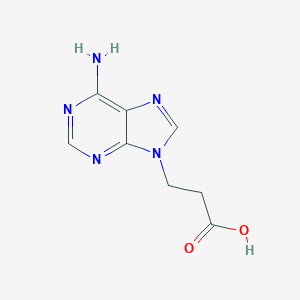

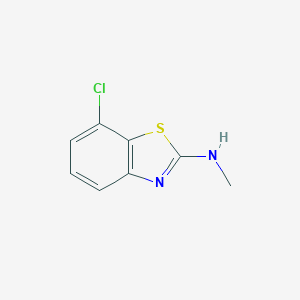
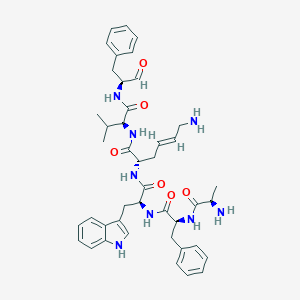
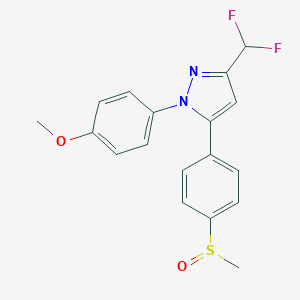
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
